molecular formula C22H25NO5S B2375649 Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate CAS No. 2194964-85-5

Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2375649
CAS No.: 2194964-85-5
M. Wt: 415.5
InChI Key: OHNADULNIIJEIU-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes:

Chemical Reactions Analysis

Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Properties

IUPAC Name

methyl 2-[1-(2,2-diphenylacetyl)piperidin-4-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-28-20(24)16-29(26,27)19-12-14-23(15-13-19)22(25)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19,21H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNADULNIIJEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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